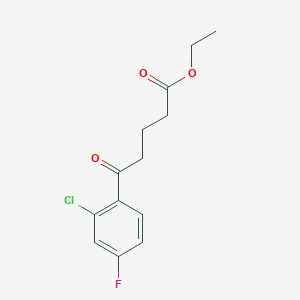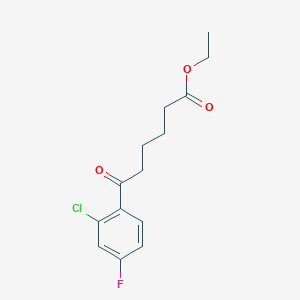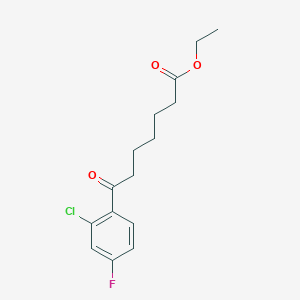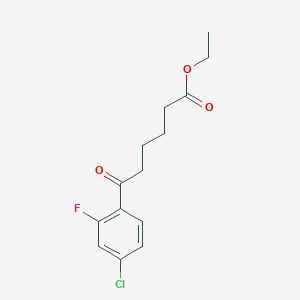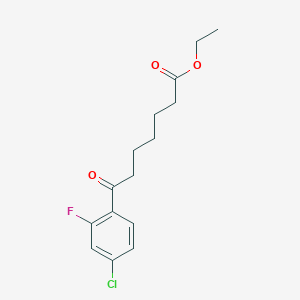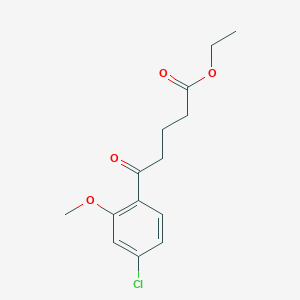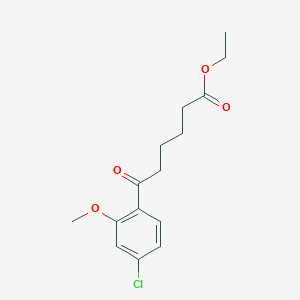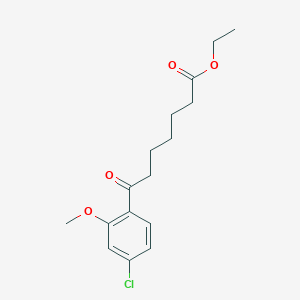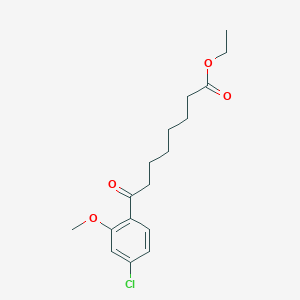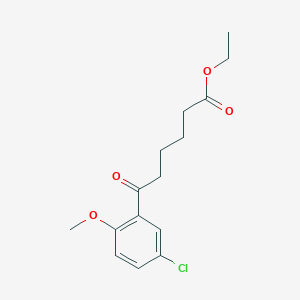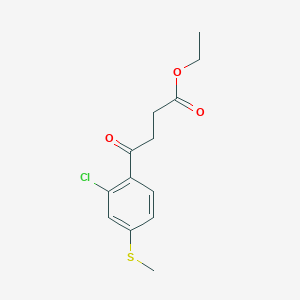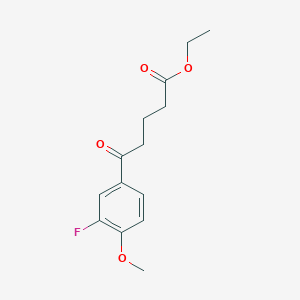
Ethyl 5-(3-fluoro-4-methoxyphenyl)-5-oxovalerate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-(3-fluoro-4-methoxyphenyl)-5-oxovalerate (EFMO) is a synthetic compound that has been used in research studies for its potential therapeutic applications. It is an aromatic ether compound that is relatively simple to synthesize and has been used in a variety of lab experiments. EFMO has been studied for its biochemical and physiological effects, as well as its potential applications in scientific research.
科学的研究の応用
Crystal Structure Analysis
Ethyl 5-(3-fluoro-4-methoxyphenyl)-5-oxovalerate and related compounds have been studied for their crystal structures. For instance, the synthesis and crystal structure of Ethyl 2-(4-Methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate Dihydrate was examined using single-crystal X-ray diffraction techniques. This research provides insights into the molecular structure and interactions, particularly the role of hydrogen bonds in crystal packing (Yeong et al., 2018).
Molecular Imaging in Alzheimer's Disease
Compounds similar to this compound have been used in molecular imaging studies, specifically in Alzheimer's disease research. For example, the serotonin 1A receptor densities in Alzheimer's disease patients were quantified using a molecular imaging probe with a similar structure, providing valuable data on neurological changes in Alzheimer's disease (Kepe et al., 2006).
Antagonism at Human 5-HT1A Receptor
A series of compounds, including those structurally related to this compound, were synthesized to examine their antagonistic activity at the human 5-HT1A receptor. These studies are essential in understanding the receptor's function and potential therapeutic applications (Yasunaga et al., 1997).
Synthesis of Intermediate Compounds for Herbicides
Compounds with structural similarities to this compound have been synthesized as intermediates for herbicides. This includes the synthesis of 3-(4-Chloro-2-fluoro-5-methoxyphenyl)-1-methyl-5-trifluoromethyl-1H-pyrazole, demonstrating the application of these compounds in agricultural chemistry (Yu, 2002).
作用機序
Target of Action
For instance, a compound with a similar structure, 4-[(1S)-1-(3-fluoro-4-methoxyphenyl)-2-(2-methoxy-5-nitrophenyl)ethyl]-1H-imidazol-2-amine, has been reported to target Beta-secretase 1 .
Biochemical Pathways
For instance, thiophene-based analogs, which share some structural similarities with the compound , have been reported to exhibit a variety of biological effects, affecting pathways related to anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
特性
IUPAC Name |
ethyl 5-(3-fluoro-4-methoxyphenyl)-5-oxopentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FO4/c1-3-19-14(17)6-4-5-12(16)10-7-8-13(18-2)11(15)9-10/h7-9H,3-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZNUJJHTCDIXDP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=CC(=C(C=C1)OC)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 6-[4-(N,N-diethylamino)phenyl]-6-oxohexanoate](/img/structure/B1326028.png)
